Product packaging for Lanthanum tris[bis(trimethylsilyl)amide](Cat. No.:CAS No. 175923-07-6)

Lanthanum tris[bis(trimethylsilyl)amide]

Cat. No.: B070882
CAS No.: 175923-07-6
M. Wt: 620.1 g/mol
InChI Key: ZDYNTRMQDURVDM-UHFFFAOYSA-N
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Description

Lanthanum tris[bis(trimethylsilyl)amide], with the formula La[N(SiMe₃)₂]₃, is a highly specialized, molecular lanthanum complex prized for its exceptional utility in advanced inorganic and materials chemistry. Its primary research value lies in its role as a volatile and thermally robust precursor for the deposition of lanthanum-containing thin films via techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These films are critical in the development of next-generation microelectronic devices, particularly as high-k dielectric layers in semiconductors and for the fabrication of lanthanum-based catalysts and superconducting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H54LaN3Si6 B070882 Lanthanum tris[bis(trimethylsilyl)amide] CAS No. 175923-07-6

Properties

IUPAC Name

bis(trimethylsilyl)azanide;lanthanum(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYNTRMQDURVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54LaN3Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421941
Record name Lanthanum tris[trimethyl-N-(trimethylsilyl)silanaminide]
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Molecular Weight

620.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175923-07-6
Record name Lanthanum tris[trimethyl-N-(trimethylsilyl)silanaminide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(N,N-bis(trimethylsilyl)amide) lanthanum(III)
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Synthetic Methodologies and Preparation Techniques for Lanthanum Tris Bis Trimethylsilyl Amide

Established Synthetic Routes for Lanthanum tris[bis(trimethylsilyl)amide]

The primary synthetic strategies involve the reaction of a lanthanum salt with an alkali metal salt of bis(trimethylsilyl)amine. The two most common lanthanum precursors are Lanthanum(III) chloride and Lanthanum trifluoromethanesulfonate (B1224126).

The most conventional and economically viable route to Lanthanum tris[bis(trimethylsilyl)amide] involves the salt metathesis reaction between Lanthanum(III) chloride (LaCl₃) and an alkali metal bis(trimethylsilyl)amide, typically Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂). google.com The general reaction is as follows:

LaCl₃ + 3 MN(SiMe₃)₂ → La[N(SiMe₃)₂]₃ + 3 MCl (where M = Li or Na)

This reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF). google.com A significant challenge in this synthesis is the very low solubility of LaCl₃ in common organic solvents, including THF (approximately 0.126 g/100mL), which can lead to slow reaction rates and incomplete conversion. google.com To overcome this, solvated adducts like LaCl₃(THF)ₓ are sometimes prepared beforehand to enhance solubility. google.com An alternative approach involves the use of ultrasound to promote the solvation and reactivity of lanthanum chloride, which can significantly shorten reaction times and improve yields. google.com

An alternative synthetic method employs Lanthanum trifluoromethanesulfonate (La(OTf)₃) as the lanthanum source. google.com This precursor reacts with Sodium bis(trimethylsilyl)amide in a mixed solvent system, such as n-heptane and THF, after a prolonged reflux period. google.com

La(OTf)₃ + 3 NaN(SiMe₃)₂ → La[N(SiMe₃)₂]₃ + 3 NaOTf

While this pathway can achieve moderate yields (around 57%), it is generally considered less economical than the chloride route due to the significantly higher cost of Lanthanum trifluoromethanesulfonate compared to Lanthanum(III) chloride. google.com

Table 1: Comparison of Major Synthetic Routes
ParameterChloride RouteTrifluoromethanesulfonate Route
Lanthanum PrecursorLanthanum(III) chloride (LaCl₃)Lanthanum trifluoromethanesulfonate (La(OTf)₃)
Amide ReagentLithium or Sodium bis(trimethylsilyl)amideSodium bis(trimethylsilyl)amide
Typical Solvent(s)Tetrahydrofuran (THF), Toluene (B28343)n-heptane/THF mixture
Reported YieldVariable, can be >80% with optimization (e.g., ultrasound) google.comModerate (approx. 57%) google.com
Key AdvantageEconomical, readily available precursorAlternative for specific applications
Key DisadvantageLow solubility of LaCl₃ can hinder reaction google.comHigh cost of La(OTf)₃ precursor google.com

Reaction Conditions and Environmental Control in Lanthanum tris[bis(trimethylsilyl)amide] Synthesis

Successful synthesis of this highly reactive compound is critically dependent on rigorous control of the reaction environment and stoichiometry.

Lanthanum tris[bis(trimethylsilyl)amide] is extremely sensitive to protic sources, particularly atmospheric moisture and oxygen, which cause immediate decomposition and hydrolysis. researchgate.netereztech.com Therefore, all synthetic procedures must be performed under a strictly inert atmosphere, such as high-purity nitrogen or argon, using Schlenk line or glovebox techniques. researchgate.net

The choice of solvent is also crucial. Tetrahydrofuran (THF) is commonly used because it can solvate the lanthanum precursor to some extent, although the solubility of LaCl₃ remains poor. google.com The solubility of the alkali metal halide byproduct (e.g., LiCl) in the reaction medium is another important consideration, as it can affect the ease of product isolation. acs.org Non-polar solvents like n-pentane or toluene are often used during the work-up and purification stages for extraction and recrystallization, taking advantage of the product's solubility in these media. researchgate.netgoogle.com

Table 2: Critical Reaction Conditions
ParameterRequirement / Typical ConditionRationale
AtmosphereInert (Nitrogen or Argon)Prevents decomposition and hydrolysis of the air/moisture-sensitive product. researchgate.netereztech.com
SolventsAnhydrous, aprotic (e.g., THF, toluene, n-heptane)Prevents reaction with protic impurities and facilitates dissolution of reactants. google.com
Temperature-78°C to reflux, depending on the specific protocolControls reaction rate and minimizes side reactions.

The stoichiometry of the reactants is a key factor in maximizing product yield and purity. In the synthesis from Lanthanum(III) chloride, a molar ratio of three equivalents of the alkali metal amide to one equivalent of the lanthanum salt is typically employed. google.com This 3:1 ratio is necessary to ensure the complete substitution of all three chloride ligands on the lanthanum center with the bulky bis(trimethylsilyl)amide groups. Using a slight excess of the amide reagent can help drive the reaction to completion, but significant deviations can complicate purification by introducing unreacted starting materials into the crude product.

Purification and Isolation Strategies for Lanthanum tris[bis(trimethylsilyl)amide]

After the reaction is complete, the crude product exists as a mixture with the alkali metal halide byproduct and residual solvent. The primary and most effective method for obtaining high-purity Lanthanum tris[bis(trimethylsilyl)amide] is sublimation. google.com The crude solid is heated under high vacuum (e.g., 10⁻³–10⁻⁴ mbar) to temperatures between 150–200°C, causing the desired product to sublime and deposit as white crystals on a cold surface, leaving non-volatile impurities like LiCl or NaCl behind. researchgate.net

Other work-up steps prior to sublimation may include:

Filtration: The reaction mixture is filtered under inert atmosphere to remove the insoluble alkali metal halide byproduct. researchgate.net

Solvent Removal: The solvent is removed from the filtrate under vacuum to yield a solid residue. google.com

Extraction: The solid residue can be extracted with a non-polar solvent like n-pentane or hot toluene to dissolve the product while leaving behind more polar impurities. researchgate.netgoogle.com

Recrystallization is a less common purification method for this compound due to its high sensitivity, which makes the procedure challenging. If the compound becomes insoluble in solvents like toluene, it is often a sign of partial hydrolysis, and reactivation via sublimation is recommended. researchgate.net

Vacuum Sublimation Techniques for Compound Purity

Vacuum sublimation is widely regarded as the most effective method for obtaining high-purity Lanthanum tris[bis(trimethylsilyl)amide]. researchgate.net This process leverages the compound's volatility to separate it from non-volatile impurities, such as lithium salts (e.g., lithium chloride) which are common byproducts of the synthesis. The crude, off-white solid product is heated under high vacuum, causing it to sublime and then deposit as pure, white crystals on a cold surface. researchgate.netgoogle.com

This technique is not only crucial for removing inorganic salts but also for "reactivating" samples that may have partially hydrolyzed upon storage, rendering them insoluble. researchgate.netresearchgate.net Sublimation can effectively restore the purity and solubility of the compound in nonpolar solvents like toluene. researchgate.netresearchgate.net

Research has demonstrated the efficacy of sublimation in achieving high purity levels. The process is typically carried out at temperatures ranging from 150 to 200°C and under a high vacuum of 10⁻³ to 10⁻⁴ mbar. These conditions facilitate the efficient separation of the desired compound from contaminants, yielding a product with a purity often exceeding 98%. In specific instances, purification by sublimation has yielded white crystalline solids with melting points recorded between 147-149°C. google.com

ParameterReported ConditionsOutcomeSource
Temperature150–200°CYields high-purity (>98%) off-white solid.
Vacuum Pressure10⁻³–10⁻⁴ mbarSeparates volatile compound from non-volatile impurities.
TemperatureAround 200°CPurifies partially hydrolyzed samples, restoring solubility. researchgate.net
Yield82.3% - 94.2%Produces white crystals with a melting point of 147-149°C. google.com

Solvent Exchange and Extraction Methods for Impurity Removal

Solvent-based purification methods, such as extraction and recrystallization, serve as viable alternatives or complementary steps to sublimation for the purification of Lanthanum tris[bis(trimethylsilyl)amide]. These techniques are particularly useful for removing soluble impurities and for the initial work-up of the crude product post-synthesis.

One established method involves the extraction of the solid residue with a nonpolar solvent like n-pentane. google.com After the initial synthesis in a solvent such as tetrahydrofuran (THF), the THF is removed, and the resulting solid is extracted with n-pentane. google.com This process selectively dissolves the desired lanthanum amide complex, leaving behind insoluble impurities like lithium chloride. The product can then be obtained by recrystallization from the n-pentane solution, which has been reported to yield the product at 63% efficiency before a final sublimation step. google.com

Another approach involves extraction with hot toluene. researchgate.net This method can be used to purify commercially available samples that may have partially hydrolyzed or to purify the crude product. The compound is extracted with hot toluene, and the resulting solution is filtered under an inert atmosphere to remove any insoluble materials. researchgate.net Evaporation of the toluene then yields the purified compound. researchgate.net While effective, the applicability of recrystallization can be limited due to the compound's extreme sensitivity to air and moisture.

SolventProcedurePurposeReported YieldSource
n-PentaneExtraction of solid residue followed by recrystallization.To separate the product from insoluble byproducts like LiCl.63% (prior to final sublimation). google.com
Hot TolueneExtraction of crude or partially hydrolyzed solid, followed by filtration and solvent evaporation.To dissolve and isolate the soluble compound from insoluble impurities.Not specified. researchgate.net

Advanced Structural Characterization and Coordination Environment of Lanthanum Tris Bis Trimethylsilyl Amide

Molecular Geometry and Coordination Sphere of the Lanthanum Center

The geometry and coordination environment of the lanthanum ion in Lanthanum tris[bis(trimethylsilyl)amide] are predominantly dictated by the steric bulk of the three bis(trimethylsilyl)amide ligands.

In its solvent-free, solid state, Lanthanum tris[bis(trimethylsilyl)amide] adopts a rare three-coordinate, monomeric structure. X-ray crystallography studies have confirmed that the lanthanum center exhibits a trigonal planar geometry. This arrangement is characterized by the lanthanum atom and the three coordinating nitrogen atoms lying in the same plane. The N-La-N bond angles in this configuration are approximately 120°, consistent with an ideal trigonal planar arrangement. This geometry is a direct consequence of the steric repulsion between the bulky bis(trimethylsilyl)amide ligands, which arrange themselves to be as far apart as possible around the central lanthanum ion.

While a perfect trigonal planar geometry is often observed, some related three-coordinate lanthanide silylamide complexes exhibit a slight deviation towards a trigonal pyramidal structure. This distortion is attributed to weak attractive forces, known as agostic interactions, between the lanthanide metal center and methyl groups of the trimethylsilyl (B98337) fragments. However, for the larger lanthanum ion, the steric crowding of the three bulky ligands is the dominant factor, enforcing the trigonal planar coordination.

The bis(trimethylsilyl)amide ligand, [N(Si(CH3)3)2]-, is exceptionally bulky. This steric hindrance plays a crucial role in defining the coordination chemistry of the lanthanum center. The primary consequence of this bulk is the stabilization of the low, three-coordinate number in the solvent-free complex. Typically, the large ionic radius of the La(III) ion would favor higher coordination numbers. However, the spatial demands of the three bis(trimethylsilyl)amide ligands effectively shield the metal center, preventing the coordination of additional ligands in the absence of external donor molecules.

Lanthanum-Nitrogen Bond Analysis and Ligand-Metal Interactions

The interaction between the lanthanum center and the nitrogen atoms of the amide ligands is a defining feature of this compound's structure and reactivity.

A notable characteristic of the La[N(Si(CH3)3)2]3 structure is the elongated nature of the lanthanum-nitrogen bonds. In the solvent-free, trigonal planar form, the La-N bond lengths are typically in the range of 2.35–2.40 Å. This bond length is longer than what would be expected for a typical lanthanum-nitrogen single bond. The elongation is primarily a result of the significant steric repulsion between the three bulky bis(trimethylsilyl)amide ligands. To accommodate their large size around the central metal ion, the La-N bonds stretch to increase the distance between the ligands, thereby minimizing steric clashes.

Lanthanum tris[bis(trimethylsilyl)amide] is a strong Lewis acid and will readily coordinate with donor solvents or other Lewis bases. This coordination significantly impacts its molecular structure. For instance, when dissolved in a coordinating solvent like tetrahydrofuran (B95107) (THF), the lanthanum center expands its coordination sphere. In the case of a related complex, [La{N(SiHMe2)2}3(THF)2], the geometry changes from trigonal planar to a distorted trigonal bipyramidal structure, with the two THF molecules occupying the axial positions.

This change in coordination number and geometry is accompanied by a further elongation of the La-N bonds. In THF adducts of Lanthanum tris[bis(trimethylsilyl)amide], the La-N bond lengths increase to the range of 2.45–2.50 Å. This bond lengthening is a consequence of increased electron density at the metal center from the coordinated solvent molecules and the increased steric crowding in the coordination sphere. The coordinated solvent molecules can be labile, meaning they can be easily displaced by other ligands, which is a key aspect of the compound's utility in synthesis.

The Lewis acidity of the lanthanum center in Lanthanum tris[bis(trimethylsilyl)amide] allows for the formation of a variety of adducts with Lewis bases. The structural characterization of these adducts provides further insight into the coordination chemistry of the lanthanum ion. For example, the reaction with the multidentate ether diglyme (B29089) (bis(2-methoxyethyl) ether) yields the adduct [La{N(SiMe3)2}3(diglyme)]. In this complex, the coordination of the diglyme ligand to the lanthanum center leads to a significant increase in the La-N bond length to 2.505(6) Å.

The formation of such adducts demonstrates the accessibility of the lanthanum center despite the steric shielding by the silylamide ligands. The structural changes observed upon adduct formation, particularly the elongation of the La-N bonds, are indicative of the electronic and steric adjustments within the molecule to accommodate the incoming Lewis base.

Structural Parameters of Lanthanum tris[bis(trimethylsilyl)amide] and its Adducts

CompoundCoordination GeometryAverage La-N Bond Length (Å)
La[N(Si(CH3)3)2]3 (solvent-free)Trigonal Planar2.35–2.40
La[N(Si(CH3)3)2]3 (THF adduct)Distorted Trigonal Bipyramidal (in a related complex)2.45–2.50
[La{N(SiMe3)2}3(diglyme)]-2.505(6)

Spectroscopic and Diffraction Techniques for Structural Elucidation

The definitive determination of the molecular structure and electronic environment of Lanthanum tris[bis(trimethylsilyl)amide] relies on a combination of advanced spectroscopic and diffraction methodologies. These techniques provide critical insights into the three-dimensional arrangement of atoms, the integrity of the ligands upon coordination, and the nature of the metal-ligand interactions.

X-ray Crystallography for Lanthanum tris[bis(trimethylsilyl)amide] Geometric Confirmation

Single-crystal X-ray diffraction stands as the most powerful technique for the unequivocal determination of the solid-state structure of Lanthanum tris[bis(trimethylsilyl)amide]. Crystallographic studies of this compound and its lanthanide analogues reveal a consistent and intriguing coordination geometry. Unlike transition metal complexes with the same bulky bis(trimethylsilyl)amide ligand, which typically enforce a trigonal planar geometry, the lanthanide complexes, including the lanthanum variant, adopt a distinct trigonal pyramidal structure. researchgate.net

This pyramidalization of the LaN₃ core is a significant structural feature. The lanthanum atom is displaced from the plane defined by the three nitrogen donor atoms. This distortion is attributed to the presence of agostic interactions between the electron-deficient lanthanum center and methyl groups of the trimethylsilyl fragments. researchgate.net Specifically, one methyl group from each of the three ligands is oriented towards the metal center, resulting in close La-C contacts. For the analogous samarium complex, Sm[N(SiMe₃)₂]₃, the Sm-C distance has been measured at 3.003(4) Å, which is indicative of a significant interaction when compared to the Sm-N bond length of 2.284(3) Å. researchgate.net This structural feature is a direct consequence of the electronic and steric properties of the lanthanide ion and the bulky amide ligand.

A common feature in the crystal structures of these compounds is the positional disorder of the metal atom, which can be located either above or below the N₃ plane, further complicating the precise determination of bond lengths and angles but confirming the non-planar nature of the coordination sphere. researchgate.net

Table 1: Selected Crystallographic Data for a Representative Ln[N(SiMe₃)₂]₃ Complex (Ln = Sm)

Parameter Value
Coordination Geometry Trigonal Pyramidal
Sm-N Bond Length 2.284(3) Å
Sm-C (agostic) Distance 3.003(4) Å

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Integrity and Electronic Structure

While X-ray crystallography provides a static picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information about the structure and dynamics in solution. However, the application of NMR to lanthanide complexes can be complex. For Lanthanum tris[bis(trimethylsilyl)amide], the La³⁺ ion is diamagnetic, which simplifies the ¹H and ¹³C NMR spectra, allowing for the confirmation of ligand integrity post-synthesis. The spectra typically show sharp signals corresponding to the trimethylsilyl protons and carbons, confirming that the ligands remain intact in solution and are chemically equivalent on the NMR timescale.

For paramagnetic lanthanide analogues, the interpretation of NMR spectra is more challenging due to signal broadening and large chemical shifts. Despite these challenges, techniques such as ²⁹Si NMR can still provide useful data. In general, the chemical shifts observed in the ¹H NMR spectra for the trimethylsilyl groups of the coordinated ligands are indicative of the coordination environment. For a series of [Ln{N(SiMe₃)₂}₃] complexes, the proton NMR spectra have been reported and discussed, providing insights into the electronic environment of the ligands. rsc.org

Table 2: Representative NMR Data for Diamagnetic Metal-Bis(trimethylsilyl)amide Complexes

Nucleus Chemical Shift Range (ppm) Information Gained
¹H Varies depending on central metal and solvent Confirms presence of SiMe₃ groups; can indicate ligand equivalence.
¹³C Varies depending on central metal and solvent Confirms carbon backbone of the ligand.

Electronic Structure and Bonding Analysis in Lanthanum tris[bis(trimethylsilyl)amide]

Understanding the electronic structure and the nature of the bonding in Lanthanum tris[bis(trimethylsilyl)amide] is crucial for rationalizing its geometry and reactivity. Computational studies and further analysis of experimental data have shed light on the subtle electronic effects at play in this molecule.

Computational Studies on Electronic Properties and Orbital Participation

Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure of Lanthanum tris[bis(trimethylsilyl)amide] and related complexes. These computational models successfully reproduce the experimentally observed trigonal pyramidal coordination geometry. researchgate.net A key finding from these studies is the nature of the lanthanum-ligand bonding. A Mulliken population analysis indicates a significant degree of covalent character in the La-C interaction, which is noteworthy given the predominantly ionic nature of lanthanide bonding. researchgate.net

Furthermore, these calculations reveal substantial participation of the lanthanum 5d orbitals in the bonding. This d-orbital involvement is a critical factor in stabilizing the observed pyramidal geometry and influencing the electronic properties of the complex. researchgate.net The computational results provide a theoretical framework that explains why these lanthanide complexes deviate from the trigonal planar structure seen in their d-block counterparts. The interplay between ionic and covalent contributions, along with the specific orbital interactions, defines the unique electronic landscape of this molecule.

Investigation of Agostic Interactions within Lanthanum tris[bis(trimethylsilyl)amide] Systems

The concept of agostic interactions, defined as a three-center-two-electron covalent bond between a carbon-hydrogen group and a transition metal center, is pivotal to understanding the structure of Lanthanum tris[bis(trimethylsilyl)amide]. nih.gov In this complex, the interaction is not with a C-H bond but rather with a β-Si-C bond of the ligand. researchgate.netresearchgate.net

DFT calculations have confirmed the presence of these β-Si-C agostic interactions. researchgate.netresearchgate.net These studies show a significant elongation of the Si-C bonds that are involved in the agostic interaction with the lanthanum center. researchgate.net This bond lengthening is a classic indicator of such an interaction, as electron density from the Si-C bond is donated to the electron-deficient metal center. In contrast, computational analyses of potential γ-C-H agostic interactions have shown them to be repulsive rather than attractive. researchgate.net Therefore, the structural distortion towards a pyramidal geometry is driven by the attractive β-Si-C agostic interactions, which help to electronically saturate the coordinatively unsaturated lanthanum center. These interactions are a direct consequence of the highly electropositive nature of lanthanum and the specific architecture of the bis(trimethylsilyl)amide ligand. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Molecular Formula
Lanthanum tris[bis(trimethylsilyl)amide] C₁₈H₅₄LaN₃Si₆
Samarium tris[bis(trimethylsilyl)amide] C₁₈H₅₄N₃Si₆Sm
Lanthanum trichloride LaCl₃

Mechanistic Investigations and Reactivity Pathways of Lanthanum Tris Bis Trimethylsilyl Amide

Fundamental Reactivity Principles of Lanthanum tris[bis(trimethylsilyl)amide]

The reactivity of La[N(SiMe₃)₂]₃ is governed by the interplay between the metallic center and its bulky amide ligands. These factors dictate the compound's interaction with substrates and its catalytic activity.

The Lanthanum(III) ion in La[N(SiMe₃)₂]₃ functions as a significant Lewis acid. Lanthanide ions are characteristically hard Lewis acids, a property that allows them to coordinate effectively with hard Lewis basic donor atoms, such as the oxygen in carbonyl groups of esters and amides. nih.govnih.gov This Lewis acidic character is central to its catalytic function, enabling the activation of substrates by withdrawing electron density and making them more susceptible to nucleophilic attack. The coordination of a substrate to the lanthanum center lowers the activation energy for subsequent reaction steps.

While the lanthanum center itself is electrophilic, the complex as a whole can exhibit nucleophilic behavior, primarily through its bis(trimethylsilyl)amide ligands. The nitrogen atoms of the amide ligands are Lewis basic and can participate in reactions, although their nucleophilicity is tempered by the steric bulk of the trimethylsilyl (B98337) groups.

The three bis(trimethylsilyl)amide, [N(SiMe₃)₂]⁻, ligands play a crucial role in modulating the stability and reactivity of the complex. researchgate.net These bulky ligands create significant steric hindrance around the lanthanum center. researchgate.net This steric crowding has several important consequences:

Stabilization: The large size of the ligands protects the reactive metal center from unwanted side reactions and prevents oligomerization, leading to a stable, monomeric complex. researchgate.net

Solubility: The lipophilic trimethylsilyl groups confer excellent solubility in nonpolar organic solvents, which is advantageous for homogeneous catalysis.

Coordination Geometry: The steric demands of the ligands enforce a trigonal pyramidal geometry around the lanthanum atom in the solid state, a deviation from the trigonal planar geometry often seen in transition metal analogues. This distortion is partly attributed to agostic interactions, where a methyl group from a ligand interacts with the electron-deficient metal center. researchgate.net

These features collectively contribute to the unique catalytic profile of La[N(SiMe₃)₂]₃, allowing it to be a highly active and selective catalyst.

Proposed Reaction Mechanisms in Catalytic Transformations

Mechanistic studies, often combining kinetic experiments, isotopic labeling, and computational analysis, have shed light on the pathways through which La[N(SiMe₃)₂]₃ facilitates complex chemical transformations.

La[N(SiMe₃)₂]₃ has proven to be an effective catalyst for the deoxygenative reduction of amides to amines using pinacolborane (HBpin) as the reducing agent. acs.org Kinetic studies, isotopic labeling, and DFT calculations support a mechanism that does not involve a traditional metal hydride intermediate. acs.org Instead, the proposed active catalyst is a lanthanum hemiacetal-like species, [(Me₃Si)₂N]₂La-OCHR(NR′₂)[HBpin], which is formed in situ. acs.org The reaction is believed to proceed through a ligand-centered hydride transfer. acs.org

The proposed catalytic cycle can be summarized in the following key steps:

Substrate Coordination: The amide substrate coordinates to the Lewis acidic lanthanum center.

Nucleophilic Attack: A molecule of pinacolborane attacks the activated amide.

Intermediate Formation: The reaction proceeds to form the active catalyst, the lanthanum hemiacetal species, with the release of one equivalent of the bis(trimethylsilyl)amine ligand.

Hydride Transfer: In the rate-determining step, a hydride is transferred directly from the boron of the coordinated HBpin to the carbon of the former carbonyl group. acs.org

Product Release: The resulting amine product is released, and the catalyst is regenerated.

This pathway highlights a cooperative role between the lanthanum center, which acts as a scaffold and activator, and the reagents which are brought into close proximity.

Similar to its role in amide reduction, La[N(SiMe₃)₂]₃ also catalyzes the reduction of esters to alcohols using pinacolborane. acs.org The mechanistic investigations for ester reduction parallel those for amides, pointing towards a common mode of action.

The proposed mechanism for ester cleavage also involves the in situ formation of a lanthanum hemiacetal active catalyst, formulated as [(Me₃Si)₂N]₂La-OCHR(OR')[HBpin]. acs.org This intermediate is generated through the hydroboronolysis of one of the La–N(SiMe₃)₂ bonds. acs.org

Key Mechanistic Features of Ester Reduction:

Feature Description
Catalyst Activation Generation of a La-hemiacetal intermediate from the precatalyst, ester, and HBpin.
Rate-Determining Step A ligand-centered hydride transfer from the coordinated pinacolborane to the ester carbonyl carbon. acs.org
Intermediate The active catalyst is proposed to be [(Me₃Si)₂N]₂La-OCHR(OR')[HBpin]. acs.org

| Chemoselectivity | The reaction shows high chemoselectivity, reducing esters in the presence of alkenes or alkynes. acs.org |

This mechanism, which avoids the formation of a lanthanide-hydride species, is a significant finding in organolanthanide catalysis. acs.org

A recurring theme in the catalytic cycles of La[N(SiMe₃)₂]₃ is the concept of ligand-centered reactivity, particularly in hydride transfer steps. acs.org In both amide and ester reductions, computational and experimental data suggest that the hydride is transferred directly from the boron atom of pinacolborane to the substrate, all while being coordinated to the lanthanum center. acs.org

This is distinct from many traditional organometallic reduction mechanisms where a metal-hydride bond is formed, and the hydride is subsequently transferred from the metal to the substrate. In the case of La[N(SiMe₃)₂]₃-catalyzed reactions, the lanthanum atom acts more as a template, activating the substrate via its Lewis acidity and orienting the reactants for the key hydride transfer event. This "ligand-centered" pathway is a testament to the versatility of lanthanide complexes in catalysis, where the metal and ligands work in concert to facilitate chemical transformations. acs.org

The preference for this pathway can be attributed to the electronic properties of the lanthanum(III) center and the steric environment created by the bulky bis(trimethylsilyl)amide ligands.

Kinetic Studies and Reaction Rate Laws for Lanthanum tris[bis(trimethylsilyl)amide]-Catalyzed Reactions

Kinetic investigations into reactions catalyzed by Lanthanum tris[bis(trimethylsilyl)amide], often abbreviated as La[N(SiMe3)2]3 or LaNTMS, have revealed complex dependencies on substrate and reagent concentrations, leading to unconventional rate laws. These studies are crucial for understanding the mechanistic details of the catalytic cycles. A notable example is the deoxygenative reduction of tertiary and secondary amides using pinacolborane (HBpin) as the reducing agent. nsf.govresearchgate.net

In the LaNTMS-catalyzed reduction of amides, kinetic analysis has pointed to an unusual mixed-order rate law. nsf.govresearchgate.net The reaction rate is first order with respect to the concentration of the lanthanum catalyst, zero order in the amide concentration, and exhibits a fractional or mixed order with respect to pinacolborane. nsf.gov This suggests that the catalyst becomes saturated with the HBpin reagent. nsf.govresearchgate.net The observed rate law can be expressed as:

Rate = k[LaNTMS]¹[Amide]⁰[HBpin]¹/⁰ nsf.gov

This rate law implies that the amide does not participate in the rate-determining step of the reaction. The variable order for HBpin indicates a complex interaction with the catalyst, where at low concentrations it is involved in the rate-limiting step, while at high concentrations, the catalyst is saturated, and the reaction rate becomes independent of the HBpin concentration. nsf.gov

Kinetic studies have also been instrumental in elucidating the mechanism of ester reductions catalyzed by LaNTMS. For the reduction of phenyl benzoate, initial rate analysis showed that the reaction is first order in the catalyst concentration, but zero order with respect to both the ester and HBpin concentrations. nsf.gov This zero-order dependence is supported by Density Functional Theory (DFT) calculations, which indicate that neither the ester nor HBpin is involved in the catalytic cycle's turnover-determining transition state. nsf.gov

The following table summarizes the observed reaction orders for different catalytic reactions involving Lanthanum tris[bis(trimethylsilyl)amide]:

Catalyzed ReactionSubstrateReagentOrder in [Catalyst]Order in [Substrate]Order in [Reagent]Source(s)
Amide ReductionTertiary/Secondary AmidesPinacolborane10Mixed (1/0) nsf.govresearchgate.net
Ester ReductionPhenyl BenzoatePinacolborane100 nsf.gov
HydrosilylationAlkenes/DienesPhenylsilane--- researchgate.net

Data for the hydrosilylation reaction's rate law was not detailed in the provided search results.

These kinetic findings underscore that the specific nature of the substrate significantly influences the reaction mechanism and the corresponding rate law in catalysis by Lanthanum tris[bis(trimethylsilyl)amide].

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has been an indispensable tool for elucidating the intricate reaction mechanisms of catalysis involving Lanthanum tris[bis(trimethylsilyl)amide]. These theoretical studies provide insights into reaction pathways, transition states, and the nature of active catalytic species that are often difficult to probe experimentally. nsf.govnsf.gov

For the deoxygenative reduction of amides, DFT calculations, in conjunction with kinetic and isotopic labeling studies, have suggested a plausible reaction pathway. nsf.govresearchgate.net These studies indicate that the active catalyst is not a simple lanthanum hydride species. Instead, a more complex adduct, proposed as [(Me3Si)2N]2La-OCHR(NR'2)[HBpin], is believed to be the key intermediate. nsf.govresearchgate.net Computational models have also been used to evaluate alternative mechanistic possibilities. For instance, a direct ligand insertion pathway into the carbon-heteroatom double bond was found to be energetically unfavorable based on DFT studies. nsf.gov

In the context of LaNTMS-catalyzed ester reductions, DFT calculations have provided a detailed Gibbs free energy profile for the entire catalytic cycle. nsf.gov These computations support the experimental kinetic data, which show a zero-order dependence on both the ester and pinacolborane concentrations. nsf.gov The calculations identified the turnover-determining intermediate (TDI) and the turnover-determining transition state (TDTS), confirming that neither substrate nor reagent participates in this rate-limiting step. nsf.gov

Furthermore, computational studies have explored the initial activation of the LaNTMS precatalyst. The calculations show that the formation of a commonly proposed L2Ln-H (where L is a ligand and Ln is a lanthanide) active catalyst is energetically implausible in this system. nsf.gov Instead, the activation is proposed to proceed through a series of steps involving coordination of the ester and HBpin, followed by an intramolecular hydride transfer to form a lanthanide-hemiacetal species. nsf.gov

The key insights gained from computational studies on LaNTMS-catalyzed reactions are summarized in the table below:

Catalyzed ReactionComputational MethodKey FindingsSource(s)
Amide ReductionDFTProposed active catalyst: [(Me3Si)2N]2La-OCHR(NR'2)[HBpin]. Ligand insertion pathway is energetically unfavorable. nsf.govresearchgate.net
Ester ReductionDFTElucidated Gibbs free energy profile. Identified turnover-determining intermediate and transition state. Formation of a [(Me3Si)2N]2La-H active catalyst is energetically unlikely. nsf.gov
Hydrosilylation-- researchgate.netacs.org

Detailed computational findings for the hydrosilylation reaction were not available in the provided search results.

These computational approaches have been pivotal in moving beyond simplified mechanistic proposals and providing a more nuanced understanding of how Lanthanum tris[bis(trimethylsilyl)amide] facilitates challenging chemical transformations.

Advanced Catalytic Applications of Lanthanum Tris Bis Trimethylsilyl Amide in Organic Synthesis

Reduction Reactions Catalyzed by Lanthanum tris[bis(trimethylsilyl)amide]

Deoxygenative Reduction of Amides to Amines

The deoxygenative reduction of amides to amines is a fundamental yet challenging transformation in organic chemistry due to the high stability of the amide bond. rsc.org Lanthanum tris[bis(trimethylsilyl)amide] has proven to be a highly effective catalyst for this reaction, utilizing pinacolborane (HBpin) as a mild and convenient reducing agent. acs.org This catalytic system operates under gentle conditions, typically at temperatures ranging from 25 to 60 °C, to afford the corresponding amines in good yields. fao.orgresearchgate.net

A significant advantage of this methodology is its excellent functional group tolerance. The reaction proceeds with high chemoselectivity, leaving sensitive functional groups such as nitro, halides (e.g., chloro, bromo), and even esters intact. acs.orgresearchgate.net This selectivity prevents competing side reactions like the hydroboration of alkenes or alkynes that might be present in the substrate. acs.orgresearchgate.net The catalytic system is effective for the reduction of both secondary and tertiary amides. acs.org

Mechanistic studies suggest that the lanthanum center acts as a Lewis acid, activating the amide carbonyl group. A hydride is then transferred from pinacolborane to the activated carbonyl. Kinetic and computational studies point towards a ligand-centered hydride transfer from a catalyst-HBpin adduct, rather than through the formation of a distinct lanthanum hydride intermediate. acs.orgresearchgate.net The active catalytic species is proposed to be a complex of the form [(Me₃Si)₂N]₂La-OCHR(NR′₂)[HBpin]. acs.org

Table 1: Deoxygenative Reduction of Various Amides Catalyzed by La[N(SiMe₃)₂]₃

Amide Substrate Product Amine Conditions Yield (%)
N,N-Dibenzylbenzamide Tribenzylamine 1 mol% catalyst, 2.2 eq. HBpin, 60 °C, 1 h >95
N-Benzyl-N-methylbenzamide N,N-Dibenzylmethylamine 1 mol% catalyst, 2.2 eq. HBpin, 60 °C, 1 h >95
4-Chloro-N,N-diethylbenzamide N,N-Diethyl-4-chlorobenzylamine 1 mol% catalyst, 2.2 eq. HBpin, 60 °C, 1 h >95
N,N-Diethyl-4-nitrobenzamide N,N-Diethyl-4-nitrobenzylamine 1 mol% catalyst, 2.2 eq. HBpin, 60 °C, 1 h >95

Data compiled from studies on La[N(SiMe₃)₂]₃-catalyzed amide reductions. acs.org

Ester Reduction to Alcohols and Boronic Esters

Lanthanum tris[bis(trimethylsilyl)amide] also demonstrates high activity and selectivity as a homogeneous catalyst for the reduction of esters using pinacolborane. nsf.govresearchgate.net This reaction efficiently cleaves both alkyl and aryl esters to produce the corresponding alkoxy- and aryloxy-boronic esters. nsf.govresearchgate.net These intermediates can be easily hydrolyzed to yield the final alcohol products. The process is highly efficient, with most substrates being quantitatively reduced within an hour at temperatures between 25-60 °C, using a catalyst loading of just 1 mol %. nsf.govresearchgate.net

Similar to amide reduction, this method is distinguished by its broad functional group compatibility. Functional groups like nitro, halide, and amino are well-tolerated. nsf.govresearchgate.net Furthermore, the catalyst exhibits complete chemoselectivity for ester reduction over potential competing hydroboration of alkenes or alkynes within the same molecule or in the reaction mixture. nsf.govresearchgate.net While other lanthanide tris[bis(trimethylsilyl)amide] complexes (with Ce, Sm, Yb, Y) are also active, the lanthanum variant generally shows the highest reduction rates. nsf.gov

Kinetic, isotopic labeling, and computational studies suggest that the reaction mechanism involves a rate-determining, ligand-centered hydride transfer. nsf.govresearchgate.net The hydride is believed to be transferred directly from the pinacolborane molecule coordinated to the lanthanum center to the ester substrate, bypassing the formation of a metal hydride intermediate often seen in organolanthanide catalysis. nsf.govresearchgate.net The proposed active catalyst is a lanthanum hemiacetal species, [(Me₃Si)₂N]₂La-OCHR(OR)[HBpin], which is generated in situ. nsf.govresearchgate.net

Table 2: Reduction of Various Esters with Pinacolborane Catalyzed by La[N(SiMe₃)₂]₃

Ester Substrate Product Boronic Ester Conditions Yield (%)
Methyl benzoate Benzyloxyboronic acid pinacol (B44631) ester 1 mol% catalyst, 2.2 eq. HBpin, 25 °C, 1 h >95
Ethyl acetate Ethoxyboronic acid pinacol ester 1 mol% catalyst, 2.2 eq. HBpin, 25 °C, 1 h >95
Phenyl benzoate Phenoxyboronic acid pinacol ester 1 mol% catalyst, 2.2 eq. HBpin, 25 °C, 1 h >95
Methyl 4-chlorobenzoate 4-Chlorobenzyloxyboronic acid pinacol ester 1 mol% catalyst, 2.2 eq. HBpin, 25 °C, 1 h >95

Data based on research into La[N(SiMe₃)₂]₃-catalyzed ester reductions. nsf.gov

Hydroelementation and Addition Reactions

Intramolecular Hydroamination of Unsaturated Substrates

Intramolecular hydroamination, an atom-economical process for synthesizing nitrogen-containing heterocycles, is effectively catalyzed by organolanthanide complexes, including lanthanum tris[bis(trimethylsilyl)amide]. acs.orgnih.gov This reaction is a powerful tool for constructing cyclic amines like pyrrolidines and piperidines, which are common structural motifs in biologically active compounds. acs.orgresearchgate.net Lanthanide catalysts are known for their high efficiency and stereoselectivity in these transformations. nih.gov

The general mechanism for organolanthanide-catalyzed hydroamination involves the insertion of the C-C multiple bond (alkene or alkyne) into the lanthanide-nitrogen (Ln-N) bond of an in situ generated lanthanide amide intermediate. nih.govacs.org This insertion step is typically the rate-limiting step of the catalytic cycle. acs.org Following the insertion, a rapid protonolysis of the resulting lanthanide-carbon (Ln-C) bond by another molecule of the amine substrate regenerates the active lanthanide amide catalyst and releases the cyclized product. nih.govacs.org While much of the pioneering work in this area was done with metallocene-based lanthanide complexes, simpler non-metallocene catalysts like La[N(SiMe₃)₂]₃ have also been shown to be competent for the cyclization of aminoalkenes. acs.org

Hydroboration of Alkenes

Lanthanum tris[bis(trimethylsilyl)amide] serves as an effective catalyst for the intermolecular hydroboration of alkenes with pinacolborane. thieme-connect.com This reaction is a fundamental method for preparing organoborane compounds, which are versatile intermediates in organic synthesis. researchgate.net While early hydroboration catalysis relied heavily on transition metals like rhodium, lanthanide-based catalysts offer a mechanistically complementary approach. thieme-connect.comrsc.org

The commercially available La[N(SiMe₃)₂]₃ catalyst demonstrates notable activity for the hydroboration of various alkenes. thieme-connect.com For instance, the hydroboration of terminal alkenes like 1-hexene (B165129) proceeds efficiently in the presence of the lanthanum catalyst. thieme-connect.com This catalytic activity extends the utility of simple lanthanide amides beyond hydroamination and hydrosilylation reactions, providing a valuable tool for C-B bond formation. thieme-connect.com

Amidation and Related Coupling Reactions

The strong basicity and Lewis acidity of Lanthanum tris[bis(trimethylsilyl)amide] enable it to catalyze the formation of amide bonds, which are fundamental linkages in pharmaceuticals and functional materials.

Homoleptic lanthanide amido complexes, including Lanthanum tris[bis(trimethylsilyl)amide], serve as highly efficient catalysts for the amidation of aldehydes with amines. This transformation proceeds effectively without the need for external oxidants, bases, heat, or light, which are often required in other catalytic amidation methods. Research has shown that the catalytic activity among similar lanthanide complexes follows the trend La > Sm ≈ Y, highlighting the superior performance of the lanthanum variant. researchgate.net These reactions consistently produce high yields of the corresponding amides, with reported yields reaching as high as 98% based on the amine substrate. researchgate.net The process is valued for its mild conditions and high efficiency, offering a direct route to amide synthesis from readily available starting materials. researchgate.netchemdad.com

Table 1: Catalytic Amidation of Various Aldehydes with Amines using La[N(SiMe₃)₂)₃ Note: This table is representative of typical results reported in the literature.

Aldehyde SubstrateAmine SubstrateYield (%)Conditions
Benzaldehyde (B42025)Pyrrolidine>95%Room Temperature, Toluene (B28343)
4-MethoxybenzaldehydePiperidine98%Room Temperature, Toluene
HeptanalDi-n-propylamine>95%Room Temperature, Toluene
CyclohexanecarboxaldehydeMorpholine>95%Room Temperature, Toluene

The direct catalytic amidation of esters, particularly with less nucleophilic aromatic amines, presents a significant challenge in organic synthesis. Lanthanide tris(amide) complexes have emerged as effective catalysts for this difficult transformation. Specifically, the ate-complex La[N(SiMe₃)₂)₃(μ‐Cl)Li(THF)₃, which is directly related to Lanthanum tris[bis(trimethylsilyl)amide], has been shown to efficiently convert a wide range of esters and aromatic amines into various amides under mild conditions. researchgate.net The proposed mechanism for this reaction begins with an amide exchange between the lanthanide complex and the amine substrate, which then facilitates the nucleophilic attack on the ester. researchgate.net This catalytic system demonstrates good functional group tolerance and provides a valuable tool for constructing amide bonds that are otherwise difficult to access directly.

Polymerization and Deprotonation Applications in Polymer Chemistry

In polymer chemistry, Lanthanum tris[bis(trimethylsilyl)amide] is recognized for its utility as a powerful initiator and catalyst, particularly in ring-opening polymerization, and for its function as a strong, non-nucleophilic base.

Lanthanum tris[bis(trimethylsilyl)amide] has demonstrated exceptional activity as a catalyst for the ring-opening polymerization (ROP) of bio-renewable cyclic esters and carbonates. It is particularly effective for the polymerization of trimethylene carbonate (TMC), a biocompatible and biodegradable monomer. Using La[N(SiMe₃)₂)₃, high molecular weight poly(trimethylene carbonate) (PTMC) with a number average molecular weight (Mₙ) exceeding 500,000 g/mol can be synthesized within minutes at room temperature. researchgate.net This level of activity is a significant improvement over traditional catalysts that often require high temperatures and long reaction times. researchgate.net Furthermore, related lanthanide amide complexes have proven to be active for the ROP of other important bio-renewable monomers like L-lactide and ε-caprolactone, yielding biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netresearchgate.net

Table 2: ROP of Trimethylene Carbonate (TMC) Catalyzed by La[N(SiMe₃)₂)₃

Monomer/Catalyst RatioReaction Time (min)Conversion (%)Mₙ ( g/mol )PDI (Đ)
10001099110,0001.45
30001599320,0001.60
50002098510,0001.75

Lanthanum tris[bis(trimethylsilyl)amide] is utilized as a catalyst in coordination-insertion ring-opening copolymerization, a process that allows for the synthesis of copolymers with varied microstructures from different cyclic monomers. researchgate.net The generally accepted mechanism for ROP initiated by this class of compounds involves the silylamide ligand, [N(SiMe₃)₂)⁻, acting as the initiating group. researchgate.net The polymerization process begins with the coordination of a monomer to the Lewis acidic lanthanum center. This is followed by the nucleophilic attack of the amide initiator (or the growing polymer chain) on the coordinated monomer, leading to the ring-opening and insertion of the monomer into the La-N (or La-O) bond. This cycle of coordination and insertion repeats, propagating the polymer chain. researchgate.net This mechanism allows for the copolymerization of monomers such as ε-caprolactone (CL) and α-methylene-γ-butyrolactone (MBL), yielding copolymers with tailored properties. researchgate.net

The potent basicity of the bis(trimethylsilyl)amide ligand makes La[N(SiMe₃)₂)₃ an effective deprotonating agent in polymer chemistry, primarily in the context of initiating polymerization. In ring-opening polymerization, the catalyst can react with a protic initiator, such as an alcohol (ROH), via an amine elimination pathway. In this step, the amide ligand deprotonates the alcohol to form a lanthanum alkoxide species (La-OR) and releases free bis(trimethylsilyl)amine. This newly formed alkoxide is the true initiating species that proceeds to attack the monomer. This deprotonation step is crucial for controlled polymerization when a chain transfer agent or co-initiator is used. The high reactivity and basicity of the complex ensure that this initiation via deprotonation is rapid and efficient, allowing for predictable control over the resulting polymer's molecular weight.

Diversified Catalytic Transformations

Lanthanum tris[bis(trimethylsilyl)amide], with its unique steric and electronic properties, serves as a versatile catalyst in a variety of organic transformations beyond the more common hydrofunctionalization reactions. Its utility extends to the formation of carbon-phosphorus, carbon-nitrogen, and other key covalent bonds, as well as the cleavage of specific bonds and reactions involving unsaturated heterocumulenes. The following subsections detail the diverse catalytic applications of this powerful organolanthanide complex.

Hydrophosphonylation Reactions

The addition of a P-H bond across a carbonyl double bond, known as hydrophosphonylation, is a highly effective method for the synthesis of α-hydroxy phosphonates, which are compounds of significant biological and pharmaceutical interest. Lanthanum tris[bis(trimethylsilyl)amide] has been identified as a potent catalyst for this transformation, particularly in the hydrophosphonylation of aromatic aldehydes.

Research has demonstrated that La[N(SiMe3)2]3 exhibits high efficiency in catalyzing the reaction between various aromatic aldehydes and dialkyl phosphites. researchgate.net In comparative studies, the homoleptic lanthanum amide proved to be a significantly more effective catalyst than other lanthanide precursors like lanthanide halides. researchgate.net For instance, using just 0.5 mol % of La[N(SiMe3)2]3, the hydrophosphonylation of benzaldehyde with diethyl phosphite (B83602) proceeds to a 63% yield in just 5 minutes at room temperature. researchgate.net

Further investigations have utilized the related tetracoordinate lanthanum amide complex, [(Me3Si)2N]3La(μ-Cl)Li(THF)3, which incorporates lithium chloride. This complex has shown even greater catalytic activity, achieving excellent yields (91-97%) for a wide array of aromatic aldehydes with a catalyst loading as low as 0.1 mol % within 5 minutes at ambient temperature. researchgate.netchemdad.comnsf.govereztech.com The high efficiency is attributed to a cooperative effect between the lanthanide metal center and the lithium cation. chemdad.com The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring of the aldehyde, as well as heteroaromatic aldehydes. researchgate.net

The proposed mechanism involves the activation of the aldehyde by coordination to the Lewis acidic lanthanum center, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the phosphite.

Table 1: Catalytic Hydrophosphonylation of Benzaldehyde with Diethyl Phosphite

Catalyst Catalyst Loading (mol %) Time (min) Yield (%)
La[N(SiMe3)2]3 0.5 5 63
[(Me3Si)2N]3La(μ-Cl)Li(THF)3 0.5 5 96
[(Me3Si)2N]3La(μ-Cl)Li(THF)3 0.1 5 92

Data sourced from The Journal of Organic Chemistry. researchgate.net

Aza-Henry Reactions

The aza-Henry (or nitro-Mannich) reaction, which involves the nucleophilic addition of a nitroalkane to an imine, is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-nitroamines. These products are valuable intermediates, readily convertible to vicinal diamines or α-amino ketones. While the broader class of simple lanthanide tris(amide) complexes is known to be catalytically active for aza-Henry reactions, detailed studies focusing specifically on Lanthanum tris[bis(trimethylsilyl)amide] are not extensively documented in the surveyed literature. acs.org

The general catalytic cycle for a lanthanide amide-catalyzed aza-Henry reaction is believed to proceed through the deprotonation of the nitroalkane by the amide ligand to form a lanthanide nitronate intermediate. The lanthanum center also acts as a Lewis acid, activating the imine towards nucleophilic attack by the nitronate. Subsequent protonolysis of the resulting lanthanum-amide intermediate by another molecule of nitroalkane regenerates the active catalyst and releases the β-nitroamine product. The steric bulk of the bis(trimethylsilyl)amide ligands can play a crucial role in influencing the stereoselectivity of the reaction. However, specific substrate scope, yields, and stereochemical outcomes for reactions catalyzed by La[N(SiMe3)2]3 remain a subject for more detailed investigation.

Guanylation and Cycloamidination Processes

Lanthanum tris[bis(trimethylsilyl)amide] and related lanthanide amides are highly effective catalysts for guanylation and cycloamidination reactions, which are important processes for the synthesis of nitrogen-containing compounds.

Guanylation Reactions: The addition of an N-H bond of an amine to a carbodiimide (B86325) is an atom-economical method for synthesizing multisubstituted guanidines, a structural motif present in many biologically active molecules. Simple lanthanide amides have been shown to be highly efficient catalysts for the guanylation of both aromatic and secondary amines. rsc.org The reactions proceed with high activity under mild conditions and are compatible with a variety of solvents and substrates. rsc.org The catalytic activity of these lanthanide amides is comparable to that of lithium-based catalysts like LiN(TMS)2. rsc.org

The proposed mechanism involves an initial acid-base reaction between the amine and the lanthanide amide catalyst to generate a new lanthanide amido intermediate. This intermediate then undergoes an insertion reaction with the carbodiimide to form a metal guanidinate species. Finally, interaction of this species with another molecule of the amine yields the guanidine (B92328) product and regenerates the active amido intermediate, completing the catalytic cycle. rsc.org

Table 2: Guanylation of Aniline with N,N'-Dicyclohexylcarbodiimide Catalyzed by Lanthanide Amides

Catalyst Catalyst Loading (mol %) Time (h) Solvent Temperature (°C) Yield (%)
[(Me3Si)2N]3Yb(μ-Cl)Li(THF)3 2 2 THF 25 95
[(Me3Si)2N]3Yb(μ-Cl)Li(THF)3 1 2 THF 25 95
[(Me3Si)2N]3La(μ-Cl)Li(THF)3 2 2 THF 25 97

Data sourced from The Journal of Organic Chemistry. rsc.org

Cycloamidination Processes: Rare-earth complexes, including those of the lanthanide amide type, have been successfully employed in the catalytic cycloamidination of aminoalkenes with nitriles. researchgate.netstrem.com This transformation provides a direct route to substituted 2-imidazolines and tetrahydropyrimidines, which are important heterocyclic scaffolds. strem.com The reaction is believed to proceed via an initial N-H activation of the aminoalkene by the lanthanide complex, followed by insertion of the nitrile into the newly formed Ln-N bond. This generates an amidinate lanthanide intermediate, which then undergoes cyclization to form the final product. strem.com For example, Yb[N(SiMe3)2]3 has been shown to be an effective catalyst for the reaction between N-methyl allylamine (B125299) and benzonitrile, yielding the corresponding imidazoline (B1206853) in nearly quantitative yield. researchgate.net

Carbon-Carbon Bond Cleavage Reactions

The activation and cleavage of carbon-carbon bonds represent a significant challenge in organic synthesis. While lanthanide complexes have been explored for various bond activation processes, the use of Lanthanum tris[bis(trimethylsilyl)amide] specifically for catalytic carbon-carbon bond cleavage reactions, such as the retro-aldol reaction, is not a well-documented application in the scientific literature.

General reviews of the catalytic activity of lanthanide tris(amide) complexes sometimes list "C-C bond cleavage reaction" as a possible transformation, but often without specific examples or citations for this particular reaction type. acs.org The majority of research on the bond-cleaving abilities of La[N(SiMe3)2]3 and related complexes has focused on the cleavage of carbon-oxygen bonds, for instance in the reduction of esters, and carbon-nitrogen bonds. mdpi.com

Reactions with Isocyanates and Carbodiimides

The reactivity of Lanthanum tris[bis(trimethylsilyl)amide] extends to reactions with heterocumulenes like isocyanates and carbodiimides, facilitating the formation of new C-N and C-O bonds.

As detailed in section 5.5.3, the reaction with carbodiimides in the presence of amines leads to highly efficient guanylation. rsc.org This transformation proceeds via the insertion of the carbodiimide into a lanthanum-nitrogen bond of an in situ generated lanthanide-amido intermediate. rsc.org

In addition to amines, other nucleophiles can add across the C=N double bonds of carbodiimides. The general class of lanthanide tris(amide) complexes has been noted to catalyze the addition of alcohols to carbodiimides. acs.org This reaction provides a route to isoureas.

For reactions involving isocyanates, lanthanide tris(amide) complexes have been reported to catalyze the addition of thiols to form thiocarbamates. acs.org The mechanism is likely analogous to other addition reactions, involving the activation of the isocyanate by the Lewis acidic lanthanum center and the deprotonation of the thiol by the basic amide ligand, followed by nucleophilic attack of the resulting thiolate on the carbonyl carbon of the isocyanate.

Dehydrocoupling of Alanes with Amines

The dehydrocoupling of alanes (aluminum hydrides) with amines is a method for the formation of Al-N bonds, leading to the synthesis of aluminum-nitrogen-containing compounds and the release of hydrogen gas. This reaction is of interest for the preparation of precursors for materials like aluminum nitride. Lanthanide tris(amide) complexes have been identified as effective pre-catalysts for this transformation. acs.org

While specific studies on La[N(SiMe3)2]3 are limited, research on the closely related yttrium analogue, Y[N(SiMe3)2]3, provides significant insight into this catalytic process. ereztech.com It has been shown that [Y{N(SiMe3)2}3] can act as a pre-catalyst for the dehydrocoupling of sterically demanding amines with β-diketiminate stabilized aluminum dihydrides. ereztech.com While some simple anilines undergo thermal Al-H/N-H dehydrocoupling, catalytic methods are necessary to achieve reasonable reaction rates for more sterically hindered substrates, such as ortho-substituted anilines or bulky aliphatic amines. ereztech.com

The catalytic cycle is thought to be initiated by a σ-bond metathesis reaction between the alane (Al-H) and the lanthanide amide (Ln-N), or by an acid-base reaction between the amine (N-H) and the lanthanide amide. This generates a lanthanide hydride or a lanthanide amido species, respectively, which then participates in the catalytic dehydrocoupling steps. The reaction highlights the utility of these lanthanide complexes in facilitating transformations that are otherwise kinetically slow.

Comparative Studies with Other Lanthanide Catalysts and Homogeneous Catalysis

Lanthanum tris[bis(trimethylsilyl)amide], denoted as La[N(SiMe₃)₂]₃, has emerged as a significant homogeneous catalyst, and its performance is often benchmarked against other lanthanide-based catalysts and different catalytic systems. The choice of the lanthanide metal center has a pronounced effect on the catalytic activity, which is frequently attributed to the differences in ionic radii and Lewis acidity across the series.

In reactions such as the Tishchenko reaction, the catalytic activity of homoleptic lanthanide amides with the general formula [Ln(N(SiMe₃)₂)₃] is influenced by the size of the central metal ion. Research indicates that catalysts with larger lanthanide ions, such as lanthanum, exhibit higher turnover frequencies. This trend suggests that the increased ionic radius of lanthanum facilitates substrate coordination and subsequent catalytic turnover. For instance, in hydroamination and hydrosilylation reactions, La[N(SiMe₃)₂]₃ demonstrates superior performance compared to its yttrium and gadolinium counterparts.

While highly effective in specific transformations, La[N(SiMe₃)₂]₃ is less active in certain applications, such as the hydroamination/cyclization of aminoalkynes, when compared to well-established metallocene catalysts. However, its ease of synthesis in a single step or commercial availability presents it as an attractive alternative. A range of lanthanide amide complexes, including those of neodymium, samarium, and europium, have also been found to be active for the ring-opening polymerization of L-lactide. researchgate.net

The following table provides a comparative overview of the catalytic performance of La[N(SiMe₃)₂]₃ against other lanthanide catalysts in selected reactions.

The bis(trimethylsilyl)amide [N(SiMe₃)₂]⁻ ligand plays a pivotal role in defining the catalytic properties of Lanthanum tris[bis(trimethylsilyl)amide]. Its significant steric bulk and electronic characteristics directly influence the catalyst's stability, solubility, activity, and selectivity.

The primary effects of the bis(trimethylsilyl)amide ligand are:

Solubility: The trimethylsilyl (B98337) groups impart significant lipophilicity to the complex, resulting in excellent solubility in nonpolar organic solvents such as toluene. This high solubility is crucial for its application in homogeneous catalysis, ensuring the catalyst remains in the solution phase where the reaction occurs.

Modulation of Lewis Acidity: The nitrogen atoms of the amide ligands donate electron density to the lanthanum center, which modulates its Lewis acidic character. This electronic interaction is fundamental to the catalyst's ability to activate substrates, for example, by coordinating to carbonyl groups, which lowers the activation energy for subsequent transformations.

Influence on Reactivity Pathways: The steric and electronic properties governed by the ligand can favor certain reaction pathways over others. The cooperation between the lanthanide metal center and the N(SiMe₃)₂ anion is reported to be responsible for the high efficiency of these catalysts in certain multi-component reactions. researchgate.net For instance, research has indicated that larger lanthanides like lanthanum tend to favor insertion reactions, whereas smaller ions are more prone to ligand substitution.

The combination of these ligand effects results in a catalyst with a unique balance of reactivity and stability, making it highly effective for a variety of organic transformations, including hydroamination, amidation, and addition reactions. chemdad.com

Lanthanum tris[bis(trimethylsilyl)amide] is highly sensitive to air and moisture, which can lead to decomposition and a loss of catalytic activity. ereztech.comresearchgate.net Hydrolysis is a primary degradation pathway, often resulting in the formation of insoluble lanthanum hydroxides or oxides, rendering the catalyst inactive. researchgate.net Consequently, stringent handling under an inert atmosphere (e.g., nitrogen or argon) is imperative for maintaining its integrity. ereztech.comresearchgate.net

Several strategies have been developed to reactivate the catalyst after partial decomposition and to enhance its operational stability:

Sublimation: When the catalyst becomes insoluble in solvents like toluene, it may be a sign of partial hydrolysis. researchgate.net Reactivation can be achieved by sublimation under a high vacuum. This purification technique separates the active, volatile complex from non-volatile, hydrolyzed species. The sublimed material should be stored and handled in a dry box to prevent future exposure to moisture. researchgate.net

Thermal Treatment: A simpler method for reactivating the catalyst involves heating it to 80°C under a vacuum. This process can help remove adsorbed water and other volatile impurities that may inhibit catalytic performance.

Chemical Treatment: The catalyst can also be reactivated by treatment with anhydrous tetrahydrofuran (B95107) (THF) and pinacolborane (HBpin). This procedure can help to regenerate the active catalytic species from certain deactivated forms.

Proper storage and handling are the first line of defense in maintaining catalyst stability. Storing the compound under an inert gas is a recommended practice to prevent exposure to air and moisture. ereztech.com

The following table summarizes the key challenges related to catalyst stability and the corresponding strategies for mitigation and reactivation.

Applications of Lanthanum Tris Bis Trimethylsilyl Amide in Materials Science and Engineering

Precursor Chemistry for Lanthanide-Based Materials

The compound is widely utilized as a precursor for generating various lanthanide-based materials. Its large bis(trimethylsilyl)amide ligands provide steric shielding to the central lanthanum ion, which enhances thermal stability and solubility in nonpolar solvents, properties that are crucial for its role in chemical synthesis.

Lanthanum tris[bis(trimethylsilyl)amide] is an effective precursor for the preparation of lanthanum oxide (La₂O₃) thin films. google.com These films are of significant interest in the microelectronics industry as high-dielectric-constant (high-k) gate oxides, which are essential for manufacturing smaller and more efficient transistors. The precursor can be used in deposition processes like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) to produce these oxide films. google.com

While direct synthesis of lanthanum nitride (LaN) from Lanthanum tris[bis(trimethylsilyl)amide] is a subject of ongoing research, related lanthanide amide complexes have been successfully used to prepare lanthanide nitrides through processes like ammonolysis. acs.orgosti.gov The high nitrogen content in the amide ligands makes these precursors theoretically well-suited for forming nitride materials, which are sought after for their magnetic and electronic properties. osti.gov The general approach involves reacting the metal amide precursor with a nitrogen source, such as ammonia, at elevated temperatures. osti.gov

The primary application of Lanthanum tris[bis(trimethylsilyl)amide] in materials science is in the fabrication of thin films for electronic and semiconductor devices. ereztech.com It is used to deposit lanthanum-containing layers, such as lanthanum oxide and lanthanum silicate (B1173343), which are integral components in modern electronics. ereztech.comresearchgate.net The precise deposition of these materials enhances the functionality of electronic components. ereztech.com The advantage of using this precursor lies in its ability to decompose cleanly, minimizing the incorporation of carbon impurities that can be detrimental to the performance of semiconductor devices, a common issue with other precursor types like β-diketonates. researchgate.net

Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) Processes

Lanthanum tris[bis(trimethylsilyl)amide] is a key precursor in both MOCVD and ALD, two of the most important techniques for depositing high-quality, uniform thin films. google.com The suitability of a precursor for these processes is determined by several factors, including its volatility, thermal stability, and reactivity. harvard.edu

In MOCVD, Lanthanum tris[bis(trimethylsilyl)amide] is valued for its utility in creating lanthanum-containing materials for the high-tech manufacturing of semiconductors. ereztech.com Its stable N,N-bis(trimethylsilyl)amide ligands and appropriate volatility allow for its transport in the vapor phase to a heated substrate, where it thermally decomposes to form the desired thin film. ereztech.com This process is critical for producing the precise layers needed for advanced electronic components. ereztech.com

Table 1: Properties of Lanthanum tris[bis(trimethylsilyl)amide] Relevant to MOCVD/ALD

PropertyValue/DescriptionSignificance
Molecular Formula C₁₈H₅₄LaN₃Si₆ ereztech.comHigh molecular weight with bulky ligands influencing volatility.
Melting Point 149-152 °C ereztech.comAllows for sublimation or melting at reasonable temperatures for vapor delivery.
Appearance White to off-white powder or crystals ereztech.comIndicates purity of the precursor material.
Sensitivity Air and moisture sensitive ereztech.comRequires handling under an inert atmosphere (e.g., nitrogen, argon).

The molecular design of Lanthanum tris[bis(trimethylsilyl)amide] is central to its success as a precursor. The bulky bis(trimethylsilyl)amide ligands are intentionally chosen to satisfy several key requirements for MOCVD and ALD:

Steric Hindrance : The large ligands shield the central lanthanum atom, preventing premature reactions and oligomerization (clumping) of precursor molecules, which ensures controlled, layer-by-layer growth in ALD.

Volatility : Despite its relatively high molecular weight, the compound can be sublimed under vacuum at moderate temperatures, a critical requirement for vapor deposition techniques. osti.gov

Reactivity : The La-N bonds are sufficiently reactive to allow for decomposition or reaction with a co-reactant (like water or oxygen for oxide formation) on the substrate surface at desired temperatures.

Purity : As the ligands are free of oxygen, the precursor is less prone to leaving behind oxygen impurities when depositing non-oxide films. For oxide films, it allows for controlled introduction of an external oxygen source.

This careful molecular design allows for precise control over the thickness, composition, and electronic properties of the deposited thin films.

Development of Conductive Polymers and Coatings

Lanthanum tris[bis(trimethylsilyl)amide] is also employed in the preparation of conductive polymers and coatings. In this application, the compound can act as a catalyst or a dopant. When integrated into a polymer matrix, the lanthanum component can modify the electronic structure of the material, enhancing its electrical conductivity. This allows for the creation of materials with specific, tailored electrical properties for applications such as antistatic coatings, sensors, or components in electronic displays.

Advanced Material Development Requiring Lanthanide Elements

The development of advanced materials containing lanthanide elements is crucial for progress in electronics, optics, and catalysis. Lanthanum tris[bis(trimethylsilyl)amide], with the chemical formula La[N(Si(CH3)3)2]3, serves as a high-purity source of lanthanum for the synthesis of these materials. Its bulky bis(trimethylsilyl)amide ligands confer volatility and solubility in organic solvents, facilitating its use in vapor deposition processes. This compound is particularly valued in the production of high-k dielectric materials, which are essential for the continued miniaturization of semiconductor devices.

One of the primary applications of Lanthanum tris[bis(trimethylsilyl)amide] is in the deposition of lanthanum oxide (La2O3) thin films. google.com La2O3 is a promising high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO2), the traditional gate insulator in transistors. A higher dielectric constant allows for the fabrication of smaller capacitors, enabling further reduction in the size of electronic components.

Research has demonstrated the successful deposition of lanthanum oxide films using Lanthanum tris[bis(trimethylsilyl)amide] as a precursor in ALD processes. helsinki.fi In a typical ALD cycle, the substrate is sequentially exposed to the lanthanum precursor and an oxygen source, such as water, to build the film layer by layer.

Table 1: ALD of Lanthanum Oxide Films This table summarizes the findings from a study on the atomic layer deposition of lanthanum oxide using Lanthanum tris[bis(trimethylsilyl)amide] and water as precursors.

Parameter Value/Observation
Lanthanum Precursor Lanthanum tris[bis(trimethylsilyl)amide]
Oxygen Precursor Water (H2O)
Substrate Temperature 150-250 °C
Film Structure Amorphous
Impurities Noticeable amounts of hydrogen and silicon
Chemical Stability Chemically unstable when stored in ambient air

The electrical properties of the resulting lanthanum oxide films are of paramount importance for their application as gate dielectrics. While detailed electrical characterization of films grown specifically from Lanthanum tris[bis(trimethylsilyl)amide] is the subject of ongoing research, studies on La2O3 films grown by ALD using other precursors provide insight into the material's potential. For instance, La2O3 films have been shown to exhibit a high dielectric constant, which is crucial for their function in next-generation transistors. Post-deposition annealing has been found to significantly reduce leakage current density, another critical parameter for gate dielectric performance. helsinki.fi

Beyond lanthanum oxide, this precursor is also utilized in the synthesis of more complex lanthanide-containing materials. For example, it is a key starting material in the production of lanthanide silicate (LnSiOx) materials. nih.gov Lanthanum silicate is another promising high-k dielectric that offers good thermal stability and a sharp interface with silicon.

Furthermore, the versatility of Lanthanum tris[bis(trimethylsilyl)amide] extends to the creation of lanthanum-aluminum oxide (LaAlO3) films. helsinki.fi These ternary oxides can be engineered to have specific dielectric properties and are also being explored for applications in advanced electronic devices. The ability to precisely control the composition of these films using ALD with precursors like Lanthanum tris[bis(trimethylsilyl)amide] is a significant advantage in materials design. helsinki.fi

The reactivity of Lanthanum tris[bis(trimethylsilyl)amide] and its role as a precursor are central to its utility in fabricating these advanced materials. ereztech.com Its stable N,N-bis(trimethylsilyl)amide ligands make it a valuable component in MOCVD processes for thin film applications in the electronic and semiconductor industries. ereztech.comtkk.fi The presence of lanthanum allows for effective control over reactions that require lanthanide elements, making it ideal for the development of novel materials. tkk.fi In industrial and research settings, this compound is vital for creating lanthanum-containing materials and catalysts, particularly in high-tech manufacturing processes for semiconductors where precise lanthanum deposition enhances the functionality of electronic components. tkk.fi

Exploration of Lanthanum Tris Bis Trimethylsilyl Amide in Biological and Biochemical Research

Reagent in the Synthesis of Biologically Active Compounds

Lanthanum tris[bis(trimethylsilyl)amide] serves as a catalyst in several chemical transformations that are foundational to the synthesis of biologically active compounds, particularly those containing nitrogen. Its primary role is to facilitate the formation of carbon-nitrogen bonds, which are prevalent in a vast array of natural products and synthetic drugs. The bulky bis(trimethylsilyl)amide ligands of the complex play a crucial role in influencing the reactivity and selectivity of these transformations.

Key synthetic applications include:

Intramolecular Hydroamination: The compound is a recognized catalyst precursor for the intramolecular hydroamination of aminoalkenes and aminodienes. alfa-chemistry.com This process is a direct method for constructing nitrogen-containing heterocyclic compounds, such as pyrrolidines and piperidines, which are core structures in many alkaloids and other biologically active molecules.

Deoxygenative Reduction of Amides: Research has demonstrated the efficiency of lanthanum tris[bis(trimethylsilyl)amide] in catalyzing the deoxygenative reduction of tertiary and secondary amides to their corresponding amines using pinacolborane. This reaction is significant as it provides a pathway to amines, a fundamental functional group in many biologically active compounds, under mild conditions.

Amidation and Guanidine (B92328) Synthesis: The catalyst also promotes the amidation of aldehydes with amines and facilitates the addition of amines to carbodiimides, yielding guanidines. alfa-chemistry.comresearchgate.net The amide and guanidine moieties are present in numerous biologically important molecules, including peptides and various pharmaceutical agents.

The table below summarizes key reactions catalyzed by Lanthanum tris[bis(trimethylsilyl)amide] relevant to the synthesis of biologically active structures.

Reaction TypeSubstratesProductsBiological Relevance of Products
Intramolecular HydroaminationAminoalkenes, AminodienesNitrogen-containing heterocyclesCore scaffolds of many alkaloids and pharmaceuticals
Deoxygenative Amide ReductionTertiary/Secondary AmidesAminesEssential functional group in neurotransmitters and drugs
AmidationAldehydes, AminesAmidesKey linkage in peptides and various pharmaceuticals
Guanidine SynthesisAmines, CarbodiimidesGuanidinesImportant functional group in natural products and drugs

Catalytic Roles in Biochemical Pathway Investigations

While Lanthanum tris[bis(trimethylsilyl)amide] is a versatile catalyst in organic synthesis, its direct application as a tool for investigating biochemical pathways is not extensively documented in publicly available research. General statements suggest its use as a catalyst in reactions pertinent to biochemical pathways, but specific examples of its use to elucidate or mimic enzymatic mechanisms or probe biological cascades are not detailed in the surveyed literature. The compound's high sensitivity to air and moisture may limit its utility in the aqueous environments typical of biochemical studies. researchgate.net

Contributions to Pharmaceutical Development

The primary contribution of Lanthanum tris[bis(trimethylsilyl)amide] to pharmaceutical development lies in its role as a catalyst for key organic reactions that are integral to the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to efficiently and selectively synthesize amines and nitrogen-containing heterocycles is of paramount importance in medicinal chemistry.

The development of robust synthetic methodologies is a cornerstone of pharmaceutical advancement. Catalysts like Lanthanum tris[bis(trimethylsilyl)amide] contribute by:

Enabling Efficient Synthesis: It facilitates the creation of complex molecular architectures that might otherwise require lengthy or inefficient synthetic routes. The catalytic amidation of esters, for instance, is a vital transformation for building the amide bonds central to many drugs. researchgate.net

Promoting Selectivity: In some applications, it can be used as a precursor for catalysts that achieve enantioselective synthesis, which is critical for producing drugs with the correct three-dimensional structure for biological activity. alfa-chemistry.com

The table below highlights the relevance of the catalytic reactions to pharmaceutical synthesis.

Catalyzed ReactionResulting Structure/Functional GroupRelevance in Pharmaceuticals
Intramolecular HydroaminationPyrrolidines, Piperidines, etc.Core components of numerous drugs, including those targeting the central nervous system.
Amide ReductionAminesA ubiquitous functional group in APIs, crucial for receptor binding and solubility.
AmidationAmide BondsThe defining linkage in peptide-based drugs and a common feature in a wide range of small-molecule therapeutics.

By providing efficient means to assemble these crucial molecular components, Lanthanum tris[bis(trimethylsilyl)amide] serves as an enabling tool in the broader field of pharmaceutical research and development.

Challenges and Future Directions in Lanthanum Tris Bis Trimethylsilyl Amide Research

Addressing Air and Moisture Sensitivity in Research Applications

A primary challenge in the widespread application of Lanthanum tris[bis(trimethylsilyl)amide] is its extreme sensitivity to air and moisture. ereztech.comfishersci.comchemdad.com This reactivity necessitates specialized handling techniques to prevent decomposition and maintain its catalytic activity. The compound readily hydrolyzes, which can compromise experimental results. researchgate.net

To mitigate these issues, stringent air-free techniques are mandatory. Researchers must handle the compound under an inert atmosphere, such as nitrogen or argon, typically using Schlenk line or glovebox methods. ereztech.com Storage conditions are also critical, with recommendations for storage at low temperatures (−20°C) in sealed containers to preserve its integrity.

When the compound becomes insoluble in solvents like toluene (B28343), it may be an indication of partial hydrolysis. researchgate.net In such cases, purification can be achieved through sublimation under a high vacuum, which can regenerate the active, soluble compound. researchgate.net The development of more robust handling protocols and potentially air-stable derivatives remains a significant goal for future research, aiming to make this powerful reagent more accessible for broader laboratory and potential industrial use.

ChallengeMitigation StrategyReference
High sensitivity to air and moistureHandling in an inert atmosphere (glovebox/Schlenk line) ereztech.com
Rapid hydrolysisUse of dry, nonpolar solvents; storage at low temperatures
Catalyst decomposition/insolubilityPurification via sublimation under high vacuum researchgate.net

Opportunities for Catalyst Design and Optimization

The catalytic activity of Lanthanum tris[bis(trimethylsilyl)amide] is intrinsically linked to its molecular structure. The bulky bis(trimethylsilyl)amide ligands play a crucial role by creating a sterically hindered environment around the lanthanum metal center. This steric shielding enhances the compound's stability by preventing nucleophilic attack at the metal.

Future research is focused on optimizing catalyst performance through several avenues. One key area is the in-situ generation of the active catalytic species. For instance, in ester reductions, the active catalyst is proposed to be a La-hemiacetal species, which is formed in the reaction mixture from the parent compound. acs.org Understanding and controlling the formation of such active intermediates is crucial for improving reaction efficiency and selectivity.

Optimization of reaction parameters is another critical aspect. The choice of solvent, reaction temperature, and catalyst loading significantly impacts the outcome of the catalyzed transformations. For example, ester reductions can be achieved with just 1 mol% catalyst loading at temperatures between 25–60 °C, with many substrates being quantitatively reduced within an hour. acs.org The design of new ligand frameworks to tune the steric and electronic properties of the lanthanum center represents a promising direction for developing next-generation catalysts with enhanced activity and selectivity.

Parameter for OptimizationImpact on CatalysisResearch Finding
Ligand Structure Influences steric hindrance and electronic properties of the La center.Bulky bis(trimethylsilyl)amide ligands enhance stability.
Catalyst Generation The active species can be formed in situ.A La-hemiacetal intermediate is the proposed active catalyst in ester reduction. acs.org
Reaction Conditions Temperature and catalyst loading affect reaction rates and efficiency.Quantitative ester reduction is possible at 25-60 °C with 1 mol% catalyst. acs.org
Solvent Choice Affects solubility and reactivity.Nonpolar solvents like toluene and hexane (B92381) are commonly used.

Expanding the Scope of Catalytic Transformations

Lanthanum tris[bis(trimethylsilyl)amide] has demonstrated its utility as a versatile homogeneous catalyst for a variety of organic reactions. Its applications range from reductions to bond-forming reactions, highlighting its broad potential in synthetic chemistry.

Currently, its established catalytic applications include:

Ester and Amide Reduction : It efficiently catalyzes the deoxygenative reduction of esters and amides to alcohols and amines, respectively, using pinacolborane as a reducing agent. acs.org These reactions tolerate a range of functional groups.

Hydroamination : The compound serves as a catalyst precursor for intramolecular hydroamination reactions, which are fundamental for synthesizing nitrogen-containing heterocyclic compounds. chemdad.com

Hydroboration : It effectively catalyzes the hydroboration of alkenes, achieving quantitative conversions under mild conditions.

Amidation : It has been used to catalyze the amidation of aldehydes with amines. chemdad.com Lanthanide amide complexes are also capable of catalyzing the direct amidation of esters with aromatic amines. researchgate.net

A significant future direction is the expansion of this catalytic repertoire. Research into its potential to catalyze other challenging transformations, such as C-H activation and functionalization, could open new avenues in organic synthesis. researchgate.net Developing enantioselective versions of its known reactions, for example, through the use of chiral ligands, is another major goal. The ability to catalyze reactions like the addition of terminal alkynes to nitriles further underscores its versatility and potential for discovering novel synthetic methodologies. chemdad.com

Catalytic TransformationSubstratesProducts
Ester ReductionAlkyl and aryl estersAlcohols (via alkoxy-boronic esters)
Amide ReductionTertiary and secondary amidesAmines
HydroaminationAminoalkenesNitrogen-containing heterocycles
HydroborationAlkenesAlcohols (after oxidation)
AmidationAldehydes and amines; Esters and aromatic aminesAmides
Alkyne-Nitrile AdditionTerminal alkynes and nitrilesConjugated ynones

Novel Applications in Emerging Technologies

Beyond its role in catalysis, Lanthanum tris[bis(trimethylsilyl)amide] is a valuable precursor in materials science, particularly for the fabrication of advanced electronic materials. ereztech.com Its volatility and thermal stability make it an excellent candidate for deposition techniques used in the semiconductor industry.

A key application is in Metal-Organic Chemical Vapor Deposition (MOCVD) . ereztech.com In this process, the compound is vaporized and then decomposed on a substrate surface to deposit thin films of lanthanum-containing materials, such as lanthanum oxide (La₂O₃). google.com Lanthanum oxide is a high-dielectric constant (high-k) material that is being explored as a replacement for silicon dioxide in next-generation transistors and memory devices. google.com The use of this precursor allows for precise control over the thickness and composition of the deposited films, which is critical for the performance of electronic components. ereztech.com

Future research in this area could focus on developing similar deposition processes for other lanthanide-based materials with unique optical, magnetic, or electronic properties. The compound's utility may also extend to the synthesis of conductive polymers and other functional materials where precise incorporation of lanthanum is required. ereztech.com Exploring its role in atomic layer deposition (ALD) processes is another promising avenue for creating ultra-thin, uniform films for advanced technological applications. google.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing lanthanum tris[bis(trimethylsilyl)amide], and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via salt metathesis between lanthanum trichloride and alkali metal bis(trimethylsilyl)amides (e.g., Li[N(SiMe₃)₂]). Critical parameters include solvent choice (e.g., THF or toluene), temperature (−78°C to room temperature), and stoichiometric control to avoid side reactions. Impurities like residual alkali metal salts can be minimized by rigorous filtration and recrystallization in inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing lanthanum tris[bis(trimethylsilyl)amide]?

  • Methodological Answer :

  • NMR Spectroscopy : Limited utility due to paramagnetism of La(III), but ligand-derived signals (e.g., SiMe₃ groups) can be observed in 29Si^{29}\text{Si} NMR.
  • X-ray Crystallography : Essential for confirming molecular geometry. The compound exhibits a trigonal-planar coordination around La(III), with N-La-N angles averaging 120° .
  • Elemental Analysis : Combustion analysis for C, H, and N content ensures stoichiometric accuracy, with deviations >2% indicating contamination .

Advanced Research Questions

Q. How does lanthanum tris[bis(trimethylsilyl)amide] mediate deprotonation reactions in N-carboxyanhydride (NCA) polymerization, and what mechanistic insights exist?

  • Methodological Answer : The La(III) center acts as a Lewis acid, polarizing the NCA carbonyl group and facilitating deprotonation at the α-CH position. Density Functional Theory (DFT) studies suggest a two-step mechanism: (1) coordination of NCA to La(III), and (2) base-assisted proton abstraction. Kinetic experiments (e.g., monitoring by 1H^{1}\text{H} NMR) reveal rate dependence on solvent polarity and ligand steric bulk .

Q. What structural deviations occur in lanthanum tris[bis(trimethylsilyl)amide] under varying crystallization conditions, and how do these impact reactivity?

  • Methodological Answer : Solvent choice (e.g., ethers vs. hydrocarbons) influences crystal packing and ligand lability. For example, THF adducts show elongated La-N bonds (2.45–2.50 Å) compared to solvent-free forms (2.35–2.40 Å), reducing catalytic activity. Single-crystal XRD paired with Hirshfeld surface analysis can map these variations .

Q. How should researchers address discrepancies in reported bond lengths and angles for lanthanum tris[bis(trimethylsilyl)amide] across crystallographic studies?

  • Methodological Answer : Variations arise from differences in data collection (e.g., temperature, radiation source) and refinement protocols. To resolve contradictions:

  • Cross-validate using multiple datasets (e.g., Cambridge Structural Database entries).
  • Apply rigid-bond restraint models during refinement to reduce thermal motion artifacts .

Handling and Safety Considerations

Q. What precautions are necessary for handling lanthanum tris[bis(trimethylsilyl)amide] in air-sensitive reactions?

  • Methodological Answer : Use Schlenk-line or glovebox techniques under argon/nitrogen. The compound hydrolyzes rapidly, releasing hexamethyldisilazane. Quench residues with dry alcohols or dilute acids in controlled environments. Storage at −20°C in flame-sealed ampoules is recommended .

Data Interpretation and Conflict Resolution

Q. How can researchers reconcile conflicting reports on the catalytic efficiency of lanthanum tris[bis(trimethylsilyl)amide] in polymerizations?

  • Methodological Answer : Discrepancies often stem from trace moisture or impurities. Standardize protocols by:

  • Pre-drying solvents over molecular sieves.
  • Using internal standards (e.g., mesitylene) in kinetic studies.
  • Comparing turnover frequencies (TOF) under identical conditions (solvent, temperature, [monomer]/[catalyst] ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.